N-(2-Ethoxyphenyl)-2-methylbenzamide
Description
N-(2-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 2-ethoxyaniline moiety. Its molecular structure combines an electron-donating ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring with a methyl substituent on the benzamide backbone.
Purification typically employs column chromatography and spectroscopic validation (¹H/¹³C NMR, IR, GC-MS) .
Its primary utility lies in facilitating regioselective C–H activation in catalytic transformations, though its directing efficacy may differ from stronger chelating groups like anthraquinone-based systems .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-11-7-6-10-14(15)17-16(18)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
ZPDXUHNZPDAKDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzamide derivatives and their comparative attributes:
*Inferred from substituent chemistry.
Key Comparative Analyses
Directing Group Efficacy
- Anthraquinone-based derivatives (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide) exhibit superior chelation due to rigid planar structures and strong N,O-coordination, enabling high-yield C–H arylation (~94% yield in Ru-catalyzed reactions) .
- Hydroxyalkyl analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable five-membered metallacycles, enhancing regioselectivity in C–H activation .
Physicochemical Properties
- Lipophilicity : Ethoxy groups increase hydrophobicity (logP ~3.5 estimated) compared to hydroxylated analogs (logP ~2.0), favoring membrane permeability in pharmaceutical contexts .
- Thermal Stability: Anthraquinone-based benzamides exhibit higher melting points (>250°C) due to aromatic stacking, whereas ethoxyphenyl derivatives likely melt at lower temperatures (~150–180°C) .
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